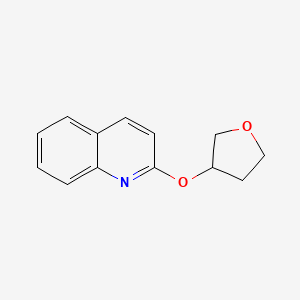

2-(Oxolan-3-yloxy)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

2-(oxolan-3-yloxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSXBDTEXXSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reaction. Additionally, green chemistry approaches, including the use of microwave irradiation and solvent-free conditions, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Oxolan-3-yloxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

Substitution: Brominated or nitrated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry Quinoline derivatives serve as building blocks for synthesizing complex heterocyclic compounds. For example, 2-(prop-2-yn-1-yloxy)quinoline-3-carbaldehyde, a quinoline derivative, can be used to synthesize quinoline arylimines .

- Biology Quinoline derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Some quinoline derivatives have demonstrated a high percentage of inhibition of growth and antiproliferative action against leukemia and colon cancer cell lines .

- Medicine Quinoline derivatives are explored as potential pharmacophores in drug design and development. Certain quinoline compounds have shown promise as anti-tuberculosis drugs by activating glutamate kinase in Mycobacterium tuberculosis . Additionally, some quinolines display effective pharmacological features, acting as inhibitors of acetylcholinesterase and human carbonic anhydrase isoforms .

- Industry Quinoline derivatives are utilized in synthesizing dyes, agrochemicals, and other industrial chemicals.

Specific Examples and Case Studies

- Antimicrobial Activity Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, 6-Fluoro-4-(piperazin-1-yl)quinoline demonstrates such activity.

- Anticancer Activity Quinoline-based compounds have shown promising anticancer properties . Quinoline-nitrone derivatives, for example, display a high percentage of growth inhibition and antiproliferative action against RPMI-8226 leukemia cell lines and HCT-116 colon cancer cell lines .

- Enzyme Activation Certain quinoline derivatives can kill Mycobacterium tuberculosis by acting as activators of glutamate kinase (GK), an enzyme involved in proline biosynthesis . These compounds augment proline production and induce Mtb killing via proline-derived redox imbalance and the production of reactive oxygen species .

- Optoelectronics and Laser Technology Quinoline Schiff bases have potential applications in optoelectronics and laser fields due to their unique optical properties .

Interactions with Biological Systems

The mechanism of action of quinoline derivatives depends on the specific application. In biological systems, they may interact with molecular targets, such as enzymes or receptors, to exert their effects. The quinoline core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Quinoline Derivatives as c-Met Kinase Inhibitors

Novel quinoline compounds have been identified as inhibitors of c-Met kinase, which is implicated in various tumors . These compounds and their pharmaceutically acceptable salts, hydrates, or prodrugs can be used to prepare medicaments for treating diseases caused by abnormally high expression of c-Met kinase, particularly in cancer treatment and prevention .

Impact of Functional Groups on Quinoline Scaffolds

Wirkmechanismus

The mechanism of action of 2-(Oxolan-3-yloxy)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects: The oxolane group is electron-donating, similar to methoxy substituents, but with added steric bulk. This contrasts with sulfonyl groups, which withdraw electron density and may reduce quinoline ring basicity .

- Spectroscopic Properties : Styryl and methoxy derivatives exhibit strong UV absorption due to π–π* transitions; the oxolane group may similarly influence absorption but with shifts depending on conjugation efficiency .

Computational Insights

Molecular docking studies suggest that 4-substituted quinolines (e.g., hydroxychloroquine) adopt conformations where the side chain coils around the quinoline core. In contrast, 2-substituted derivatives like this compound may exhibit distinct binding modes due to steric hindrance from the oxolane ring .

Biologische Aktivität

2-(Oxolan-3-yloxy)quinoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with an oxolane moiety, which contributes to its unique properties. The synthesis of this compound typically involves nucleophilic substitution reactions between quinoline derivatives and oxolane derivatives. Common reaction conditions include the use of bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 16 µg/mL |

| E. coli | 32 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that it can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those derived from breast and lung cancers .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Oxidative stress promotion |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound inhibits key enzymes involved in DNA replication, leading to bacterial cell death.

- Anticancer Action : It promotes apoptosis through the activation of caspases and alters the expression levels of proteins involved in cell survival and proliferation, such as BCL-2 and BAX .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives of quinoline, including this compound, exhibited potent bactericidal activity against MRSA isolates comparable to standard antibiotics like oxacillin .

- Inhibition of Cancer Cell Proliferation : In another investigation, the compound was shown to significantly reduce the viability of cancer cell lines while exhibiting minimal toxicity towards normal human fibroblast cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.